2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is a synthetic organic compound that belongs to the class of benzothiazoles. These compounds are characterized by a fused benzene and thiazole ring, incorporating both sulfur and nitrogen atoms. This specific compound features a chloro group, a nitro group, and a benzamide structure, making it of interest in various scientific fields including medicinal chemistry and organic synthesis.
The compound can be synthesized through several chemical pathways, with its structural components derived from readily available starting materials. It has been studied for its potential biological activities, particularly in antimicrobial and anticancer research.
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide is classified primarily as:
The synthesis of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide typically involves several key steps:
The reaction conditions for each step must be carefully controlled to ensure high yields and purity. For example, nitration reactions require low temperatures to prevent over-nitration, while chlorination reactions may need specific solvents or catalysts to optimize yield.
Key molecular data include:
The compound can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide involves its interaction with biological targets:
Key chemical properties include:
2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide has several applications in scientific research:
The molecular architecture of 2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide (molecular formula: C₁₅H₁₀ClN₃O₃S; molecular weight: 347.77 g/mol) integrates three pharmacologically significant motifs: a benzothiazole scaffold, a nitrobenzamide system, and strategic halogen substitution [7]. The benzothiazole nucleus (comprising a benzene fused to a thiazole ring) serves as a hydrogen-bond acceptor and confers planarity for intercalative interactions with biological targets. Substituents at the 4-position of this ring—particularly the methyl group—enhance lipophilicity and electron-donating capacity, potentially improving membrane permeability [5] . The 2-chloro-5-nitrobenzamide moiety introduces a polar, electron-deficient aromatic system, where the meta-positioned nitro group (–NO₂) acts as a strong electron-withdrawing group, modulating electron density across the ring and facilitating interactions via π-stacking or charge transfer. The amide linker (–CONH–) bridges these subsystems, adopting a planar conformation that stabilizes target binding through hydrogen bonding (N–H as donor, C=O as acceptor) [1] [8].
Notably, the chloro substituent at the benzamide’s ortho-position influences steric accessibility and contributes to halogen bonding with biomolecular targets. Computational analyses (e.g., molecular docking) suggest this chlorine atom may form halogen bonds with protein backbone carbonyls or sulfur atoms in catalytic sites, enhancing binding affinity [8]. Infrared spectroscopy confirms characteristic absorptions for key functional groups: N–H stretch at 3294–3524 cm⁻¹, C=O stretch at 1614–1692 cm⁻¹, asymmetric/symmetric SO₂ stretches at 1302–1398 cm⁻¹ and 1127–1183 cm⁻¹, and NO₂ stretches at 1506–1587 cm⁻¹/1302–1378 cm⁻¹ [1]. Nuclear magnetic resonance data reveal the sulfonamide N–H proton at δ 3.37–4.08 ppm and the amide N–H at δ 10.19–10.81 ppm, with aromatic protons appearing between δ 6.58–8.58 ppm [1].
Table 1: Structure-Activity Relationships of Key Substituents in 2-Chloro-N-(4-methyl-1,3-benzothiazol-2-yl)-5-nitrobenzamide Analogues
Substituent Position | Chemical Group | Pharmacological Influence | Target Engagement |
---|---|---|---|
Benzothiazole C4 | Methyl (–CH₃) | ↑ Lipophilicity, electron donation | Enhanced cellular uptake; hydrophobic pocket binding |
Benzamide C2 | Chloro (–Cl) | Steric hindrance; halogen bonding | Competitive enzyme inhibition; increased binding affinity |
Benzamide C5 | Nitro (–NO₂) | Strong electron withdrawal; redox activity | Charge transfer interactions; potential bioreductive activation |
Linker | Amide (–CONH–) | Hydrogen bond donation/acceptance | Stabilization in enzyme active sites |
Pharmacologically, this compound exhibits dual anticancer and antimicrobial potential. The benzothiazole core functions as an ATP-mimetic, competitively inhibiting kinases like epidermal growth factor receptor (EGFR) in cancer cells [8] . Molecular dynamics simulations confirm stable binding (root-mean-square deviation <2 Å) within EGFR’s adenosine triphosphate pocket, primarily via hydrophobic contacts and hydrogen bonding with residues such as Met793 and Lys745 [8]. Concurrently, the nitro group enables potential bioreductive activation in hypoxic tumor microenvironments or microbial cells, generating cytotoxic radicals that damage deoxyribonucleic acid or disrupt redox homeostasis [1] .
Benzothiazole-benzamide hybrids represent a rationally designed chemotype addressing multitarget inhibition and pharmacokinetic optimization. Benzothiazole is classified as a "privileged scaffold" due to its presence in diverse bioactive compounds: it serves as a bioisostere for purine nucleobases, enabling competitive inhibition of purine-binding enzymes (e.g., tyrosine kinases, phosphodiesterases) [5] [8]. This nucleus enhances penetration across biological membranes due to moderate logP values (predicted 2.54–4.47 for derivatives) and molecular weights <500 g/mol, complying with Lipinski’s Rule of Five for drug-likeness [1] .
The benzamide component introduces complementary pharmacodynamics. As evidenced in antidiabetic sulfamoyl benzamides, the carboxamide group engages in hydrogen bonding with catalytic residues of carbohydrate-hydrolyzing enzymes (α-glucosidase, α-amylase), while the aromatic system facilitates π-stacking in hydrophobic enzyme pockets [1]. Hybridizing benzothiazole with benzamide creates synergistic effects: molecular docking studies on similar hybrids demonstrate simultaneous occupancy of adjacent subpockets in enzyme active sites. For instance, in EGFR kinase, the benzothiazole occupies the adenine region, while the benzamide extends toward hydrophobic back pockets, improving potency [8].
Table 2: Drug Discovery Applications of Benzothiazole Scaffolds in Hybrid Molecules
Therapeutic Area | Molecular Targets | Observed Bioactivities | Reference Compounds |
---|---|---|---|
Oncology | EGFR tyrosine kinase | Cytotoxicity (IC₅₀: 0.69–19 μM vs. T47D breast cancer); apoptosis induction | Triazole-benzothiazole hybrids [8] |
Antimicrobials | Microbial DNA/enzymes | Growth inhibition of ESKAPE pathogens (MIC: 16–32 μg/mL) | Benzothiazole-phthalimide conjugates |
Metabolic Disorders | α-Glucosidase/α-amylase | Enzyme inhibition (IC₅₀: 10.75–130.90 μM) | Sulfamoyl benzamides [1] |
Synthetic accessibility further rationalizes targeting this hybrid class. Benzothiazoles form efficiently via cyclization of ortho-aminothiophenols with carboxylic acids under mild conditions [5]. Subsequent amidation with substituted benzoyl chlorides (e.g., 2-chloro-5-nitrobenzoyl chloride) proceeds in polar aprotic solvents like dimethylformamide at elevated temperatures, yielding target compounds with >70% purity after crystallization [7]. Computational profiling (e.g., in silico ADMET) predicts favorable aqueous solubility (ChemAxon LogS: -4.78 to -6.67) and intestinal absorption for these hybrids, supporting their developability [1] .
Nitro-substituted benzamides have evolved from early antibacterial agents to modern targeted therapeutics. The discovery of sulfa drugs (e.g., sulfanilamide) in the 1930s established sulfonamide-linked benzamides as enzyme inhibitors targeting dihydropteroate synthase [1]. Incorporation of nitro groups began in the 1960s to exploit their electron-withdrawing properties and redox potential. For example, nitroimidazole derivatives like metronidazole utilized nitro reduction for anaerobic microbial cytotoxicity, inspiring analogous strategies in benzamide design [1] .
The 1990s–2000s marked a resurgence with benzothiazole integration. Research on antitumor benzothiazoles (e.g., 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole) demonstrated potent activity against breast and ovarian carcinomas, attributed to cytochrome P450-mediated nitro reduction generating electrophilic species [5] . Concurrently, sulfamoyl benzamides emerged as glucokinase activators for diabetes management. Singh et al. reported benzamides like N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzenesulfonamide enhancing insulin secretion via glucokinase activation [1]. This era validated nitrobenzamides as multitarget ligands capable of enzyme inhibition (e.g., α-glucosidase) or activation (glucokinase) depending on substituent patterns.
Table 3: Historical Evolution of Nitrobenzamide Derivatives in Medicinal Applications
Era | Key Developments | Representative Agents | Therapeutic Focus |
---|---|---|---|
1930s–1940s | Sulfanilamide antibiotics; nitro group introduction | Sulfanilamide | Antimicrobial therapy |
1960s–1970s | Exploitation of nitro bioreduction; anti-infective agents | Metronidazole | Anaerobic infections |
1990s–2000s | Benzothiazole-benzamide hybrids; kinase inhibitors; glucokinase activators | 2-(4-Aminophenyl)benzothiazoles; sulfamoyl benzamides | Oncology; diabetes management |
2010s–Present | Hybrids with triazoles; EGFR inhibitors; computational optimization | Triazole-benzothiazole-arylamides (e.g., compound 8a, IC₅₀ 0.69 μM vs. EGFR) | Targeted cancer therapy |
Contemporary research (2010s–present) leverages nitrobenzamides in targeted covalent inhibitors and hybrid pharmacophores. Studies demonstrate that electron-withdrawing nitro groups adjacent to halogens enhance halogen bond strength with cysteine residues or catalytic lysines in kinases [8]. The 2025 report by Aljuhani et al. exemplifies this progression, showing that benzothiazole-1,2,3-triazole hybrids bearing nitrobenzamide units inhibit EGFR with nanomolar potency (0.69 μM for compound 8a) via hydrogen bonding and π-cation interactions [8]. Molecular dynamics simulations confirm that the nitro group stabilizes these complexes through electrostatic complementarity with positively charged residues in the EGFR active site [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1